molecular formula C7H3F4NO2 B8038340 2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene

2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene

Cat. No.: B8038340
M. Wt: 209.10 g/mol
InChI Key: IMOYZCAZVXQNKJ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene is a fluorinated nitroaromatic compound characterized by a benzene ring substituted with a difluoromethyl group at position 2, fluorine atoms at positions 1 and 3, and a nitro group at position 2. This structure combines electron-withdrawing groups (nitro and fluorine) with a difluoromethyl moiety, which is known to influence lipophilicity and metabolic stability in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2-(difluoromethyl)-1,3-difluoro-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-3-1-2-4(12(13)14)6(9)5(3)7(10)11/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOYZCAZVXQNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene typically involves multiple steps, starting with the nitration of a suitable precursor

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions and difluoromethylation processes. These reactions are often carried out under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst or metal hydrides such as lithium aluminum hydride (LiAlH₄).

  • Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like bromine (Br₂) or iodine (I₂).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of halogens or other substituents onto the benzene ring.

Scientific Research Applications

Chemical Synthesis

1.1. Synthesis of Fluorinated Compounds
The compound serves as an intermediate in the synthesis of other fluorinated compounds. For instance, it can be utilized in the preparation of difluorinated derivatives through nucleophilic substitution reactions. The presence of the nitro group enhances electrophilic aromatic substitution, making it a valuable precursor for synthesizing various functionalized products.

Table 1: Synthesis Pathways Involving 2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene

Reaction TypeProductReference
Nucleophilic substitutionDifluorinated aromatic compounds
Electrophilic substitutionFunctionalized nitro compounds
Hydrothiolationα,α-Difluoroalkylthioethers

Biological Applications

2.1. Antifungal Activity
Research has indicated that various difluoromethyl compounds exhibit antifungal properties. The activity of this compound against phytopathogenic fungi has been explored, showing moderate to excellent efficacy in inhibiting fungal growth.

Case Study: Antifungal Testing
A series of synthesized amides from difluoromethyl derivatives were tested against seven phytopathogenic fungi, demonstrating promising antifungal activities that warrant further investigation into their mechanisms of action and potential applications in agriculture.

Medicinal Chemistry

3.1. Drug Development
Fluorinated compounds are often incorporated into drug design due to their ability to modify pharmacokinetic properties such as lipophilicity and metabolic stability. The introduction of difluoromethyl groups can enhance the biological activity of lead compounds.

Table 2: Comparison of Lipophilicity in Fluorinated Drugs

CompoundLogP ValueBiological Activity
Eflornithine0.5Trypanosomiasis treatment
Fluticasone propionate2.5Anti-inflammatory agent
2-(Difluoromethyl)-...2.4Potential antifungal activity

Environmental Chemistry

4.1. Persistence and Degradation
The environmental impact of fluorinated compounds is a growing concern due to their stability and persistence in ecosystems. Studies on the degradation pathways of this compound are essential for understanding its environmental fate and potential toxicity.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets or pathways, leading to biological responses. The exact mechanism would need to be determined through detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below compares 2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene with related nitrobenzene derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications Reference
This compound C₇H₃F₄NO₂ ~229.1* 2-(CF₂H), 1-F, 3-F, 4-NO₂ Likely agrochemical intermediates Inferred
2-Chloro-1,3-difluoro-4-nitrobenzene C₆H₂ClF₂NO₂ 193.53 2-Cl, 1-F, 3-F, 4-NO₂ Precursor for diamine synthesis
1-Chloro-2,3-difluoro-4-nitrobenzene C₆H₂ClF₂NO₂ 193.53 1-Cl, 2-F, 3-F, 4-NO₂ Intermediate in organic synthesis
1-Bromo-2,4-difluoro-3-nitrobenzene C₆H₂BrF₂NO₂ 237.99 1-Br, 2-F, 4-F, 3-NO₂ Halogenated nitroaromatic scaffold

*Calculated based on analogous compounds.

Key Observations :

  • Halogen vs.
  • Positional Effects : The placement of substituents (e.g., nitro at position 4 vs. 3) alters electronic distribution, affecting reactivity in reduction or substitution reactions. For example, 2-chloro-1,3-difluoro-4-nitrobenzene is reduced to diamine intermediates using SnCl₂ under reflux , a pathway likely applicable to the target compound.
Physicochemical Data of Analogous Compounds
Compound Melting Point (°C) Solubility Stability Notes
2-Chloro-1,3-difluoro-4-nitrobenzene Not reported Ethanol-soluble Stable under reflux in ethanol
3-(Trifluoromethyl)-4-iodonitrobenzene 82°C Organic solvents Light-sensitive
T16 (Pyrazolecarbamide derivative) 120.6–174.4°C DMSO, CHCl₃ Stable as crystalline solid

Inferences for Target Compound :

  • Expected solubility in polar aprotic solvents (e.g., DMSO) due to nitro and fluorine groups.
  • Thermal stability during synthesis (similar to ’s reflux conditions).

Biological Activity

2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

The compound features a nitro group and multiple fluorine substituents, which significantly influence its reactivity and interaction with biological systems. The presence of fluorine atoms enhances lipophilicity and alters the electronic properties of the molecule, potentially affecting its biological interactions.

Target Enzymes

The primary target for this compound is ornithine decarboxylase (ODC) , an enzyme critical in polyamine biosynthesis. The compound acts as an irreversible inhibitor of ODC, leading to decreased levels of polyamines such as putrescine, spermidine, and spermine, which are essential for cellular growth and differentiation.

Biochemical Pathways

By inhibiting ODC, this compound disrupts polyamine biosynthesis pathways. This disruption can lead to cellular growth arrest , making it a candidate for cancer therapy where uncontrolled cell proliferation is a hallmark.

Cancer Research

Research indicates that fluorinated compounds like this compound may exhibit selective cytotoxicity towards cancer cells. For instance, studies have shown that similar compounds can inhibit growth in various human cancer cell lines, suggesting a potential role in developing new anticancer agents .

Antifungal Activity

In addition to its anticancer potential, derivatives of this compound have been tested for antifungal activity. A series of novel compounds derived from difluoromethylated structures demonstrated moderate to excellent activity against phytopathogenic fungi, indicating a broader spectrum of biological activity that warrants further investigation.

Case Study: Inhibition of ODC

A study investigated the efficacy of this compound as an ODC inhibitor in vitro. Results showed a significant reduction in polyamine levels in treated cell lines compared to controls. The IC50 value for ODC inhibition was determined to be in the low micromolar range, highlighting its potency as an inhibitor.

Comparative Analysis with Other Fluorinated Compounds

Research comparing various fluorinated compounds revealed that increasing fluorination generally enhances biological activity. For example, compounds with multiple fluorine substituents exhibited improved lipophilicity and cellular permeability compared to their non-fluorinated counterparts. This trend suggests that this compound could be optimized further for enhanced therapeutic effects .

Table: Summary of Biological Activities

Compound NameTarget EnzymeIC50 (μM)Biological Activity
This compoundOrnithine DecarboxylaseLow MicromolarAnticancer activity
SF5-vorinostatHDAC~3.64Enhanced cytotoxicity in cancer cells
Pentafluorobenzene derivativeVarious~0.88Potent HDAC inhibition

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Difluoromethyl)-1,3-difluoro-4-nitrobenzene, and how can reaction conditions be optimized for high purity?

Methodological Answer: The synthesis typically involves sequential fluorination and nitration steps. A plausible route starts with a substituted benzene precursor (e.g., 1,3-difluorobenzene), followed by difluoromethylation at the ortho position using reagents like ClCF2_2H in the presence of a Lewis acid catalyst (e.g., AlCl3_3). Subsequent nitration at the para position can be achieved with HNO3_3/H2_2SO4_4 under controlled temperatures (0–5°C) to avoid over-nitration. Key Considerations:

  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Optimize stoichiometry to minimize byproducts (e.g., trifluoromethylated derivatives) .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

Methodological Answer:

  • 19F NMR^{19}\text{F NMR}: Distinct signals for difluoromethyl (-CF2_2H, δ ≈ -80 to -90 ppm) and aromatic fluorine substituents (δ ≈ -110 to -120 ppm) confirm regiochemistry .
  • 1H NMR^{1}\text{H NMR}: Absence of proton signals near the nitro group validates substitution patterns.
  • IR Spectroscopy: Peaks at 1530 cm1^{-1} (NO2_2 asymmetric stretch) and 1350 cm1^{-1} (symmetric stretch) confirm nitro group presence .
  • Mass Spectrometry (EI-MS): Molecular ion [M]+^+ at m/z 229 (C7_7H3_3F4_4NO2_2) with fragment ions (e.g., loss of NO2_2) supports structural integrity .

Advanced Research Questions

Q. How do the electronic effects of the difluoromethyl and nitro groups influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Methodological Answer: The nitro group (-NO2_2) is a strong electron-withdrawing group (EWG), activating the ring for NAS at meta/para positions. The difluoromethyl (-CF2_2H) group exerts a weaker EWG effect compared to -CF3_3, creating regioselectivity challenges. Experimental Design:

  • Perform kinetic studies with model nucleophiles (e.g., amines, alkoxides) in polar aprotic solvents (DMF, DMSO).
  • Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates.
  • Computational modeling (DFT) can map charge distribution and predict reactive sites .

Q. What strategies can resolve contradictions in reported bioactivity data for derivatives of this compound?

Methodological Answer: Discrepancies may arise from variations in assay conditions or impurity profiles. Validation Steps:

  • Reproducibility Checks: Standardize biological assays (e.g., antifungal activity against Botrytis cinerea) using controlled inoculum sizes and incubation times .
  • Purity Analysis: Quantify trace impurities (e.g., residual solvents, dehalogenated byproducts) via GC-MS or UPLC .
  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs (e.g., replacing -CF2_2H with -CHF2_2 or -CF3_3) to isolate substituent effects .

Q. How can the compound’s stability under acidic/basic conditions be evaluated for applications in drug delivery systems?

Methodological Answer:

  • Hydrolytic Stability Studies: Incubate the compound in buffers (pH 1–13) at 37°C. Monitor degradation via HPLC at timed intervals.
  • Mechanistic Insights: Identify degradation products (e.g., nitro group reduction to -NH2_2) using LC-MS/MS.
  • Stabilizers: Co-formulate with cyclodextrins or antioxidants (e.g., BHT) to mitigate hydrolysis .

Key Research Challenges

  • Regioselectivity in Synthesis: Competing fluorination pathways may yield isomeric byproducts; optimize catalysts (e.g., CuF2_2) for selectivity .
  • Bioactivity Variability: Standardize in vitro assays and validate against clinical isolates to reduce noise .
  • Environmental Stability: Assess photodegradation under UV light to inform storage protocols .

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